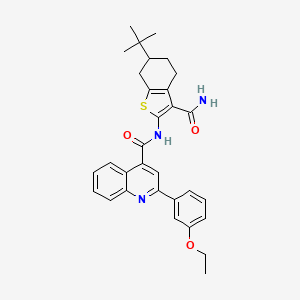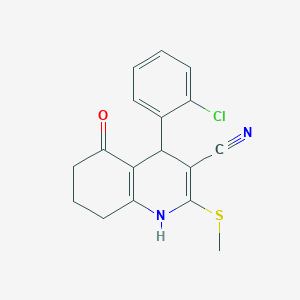
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a morpholine ring, and a carbothioyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl with 3,4,5-trimethoxybenzoic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups and morpholine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate
- 2-Chloro-benzoic acid 2-methoxy-5-(morpholine-4-carbothioyl)-phenyl ester
Uniqueness
Compared to similar compounds, 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE stands out due to its additional methoxy groups on the benzoate moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C22H25NO7S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-25-16-6-5-14(21(31)23-7-9-29-10-8-23)11-17(16)30-22(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-6,11-13H,7-10H2,1-4H3 |
Clave InChI |
IKWYEIBWZCRATN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661484.png)
![8-(4-ethylphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11661486.png)
![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)
![N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661507.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)
